tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate
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Overview
Description
tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is a complex organic compound that features a tert-butyl group, a Boc-protected amino group, and a methoxycarbonyl phenoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride, chloroform, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of palladium-catalyzed reactions is common in the industrial synthesis of N-Boc-protected compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology
In biological research, the compound can be used to study enzyme interactions and protein modifications. Its Boc-protected amino group allows for controlled reactions in biological systems .
Medicine
In medicinal chemistry, tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is used in the development of pharmaceuticals. Its ability to undergo selective reactions makes it useful in drug design and synthesis .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing for targeted reactions. The compound’s structure enables it to interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications and features a tert-butyl group and a carbamate group.
N-Boc-protected anilines: These compounds also feature a Boc-protected amino group and are used in organic synthesis.
Uniqueness
tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is unique due to its complex structure, which includes multiple functional groups. This complexity allows for selective and controlled reactions, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O12/c1-30(2,3)45-24(35)11-12-32-26(36)25(34-29(39)46-31(4,5)6)27(37)33-13-14-41-15-16-42-17-18-43-19-20-44-23-10-8-9-22(21-23)28(38)40-7/h8-10,21,25H,11-20H2,1-7H3,(H,32,36)(H,33,37)(H,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRGXFMEQJWTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661841 |
Source
|
Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-61-5 |
Source
|
Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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